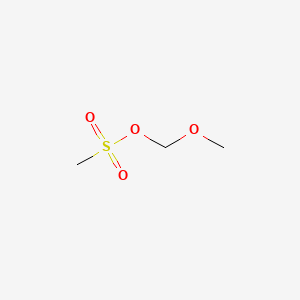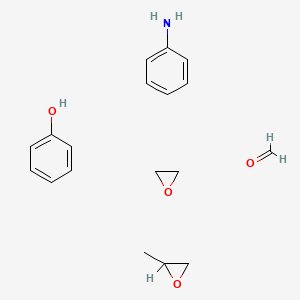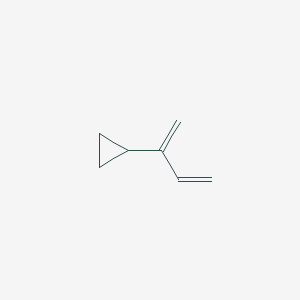
(Buta-1,3-dien-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Buta-1,3-dien-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₀. It consists of a cyclopropane ring substituted with a buta-1,3-dien-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Buta-1,3-dien-2-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of buta-1,3-diene using carbenes generated from diazo compounds or iodonium ylides . Another method includes the Michael-initiated ring closure strategy, where nucleophiles are added to electrophilic alkenes followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (Buta-1,3-dien-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated cyclopropane derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as hydrogen gas with metal catalysts (e.g., palladium) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cyclopropane derivatives.
Substitution: Halogenated and other substituted cyclopropane compounds.
Wissenschaftliche Forschungsanwendungen
(Buta-1,3-dien-2-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Buta-1,3-dien-2-yl)cyclopropane involves its interaction with various molecular targets. The compound’s reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the buta-1,3-dien-2-yl group. These interactions can lead to ring-opening reactions, rearrangements, and other transformations that are crucial for its applications .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A simple three-membered ring compound without additional substituents.
Buta-1,3-diene: A linear diene without the cyclopropane ring.
Cyclopropylmethyl: A cyclopropane ring with a methyl substituent.
Uniqueness: (Buta-1,3-dien-2-yl)cyclopropane is unique due to the combination of the strained cyclopropane ring and the conjugated diene system. This structural feature imparts distinct reactivity and potential for diverse applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
24297-05-0 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
buta-1,3-dien-2-ylcyclopropane |
InChI |
InChI=1S/C7H10/c1-3-6(2)7-4-5-7/h3,7H,1-2,4-5H2 |
InChI-Schlüssel |
NRPVUCKZMDOCOS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


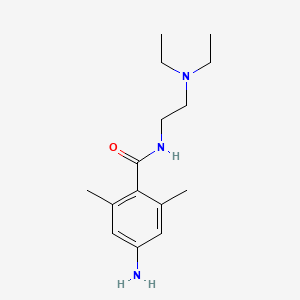



![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
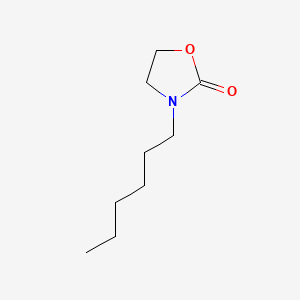

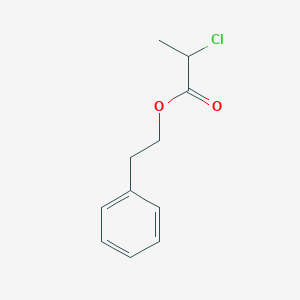
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
